4-ethoxybut-1-yne
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Overview
Description
4-Ethoxybut-1-yne is an organic compound with the molecular formula C₆H₁₀O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its unique structure, which includes an ethoxy group attached to a butyne chain. The presence of both an ethoxy group and a triple bond makes it a versatile compound in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybut-1-yne can be synthesized through several methods. One common method involves the reaction of 4-chlorobut-1-yne with sodium ethoxide in an ethanol solution. The reaction proceeds under reflux conditions, resulting in the substitution of the chlorine atom with an ethoxy group.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydration of 4-ethynyl-1-butanol. This process involves the use of a palladium catalyst and an acidic medium to facilitate the addition of an ethoxy group to the butyne chain .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybut-1-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethoxybut-2-yn-1-one using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to 4-ethoxybut-1-ene using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: 4-Ethoxybut-2-yn-1-one.
Reduction: 4-Ethoxybut-1-ene.
Substitution: Various substituted butynes depending on the nucleophile used.
Scientific Research Applications
4-Ethoxybut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 4-ethoxybut-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond and the ethoxy group. The triple bond allows for reactions such as addition and substitution, while the ethoxy group can undergo nucleophilic attack. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Methoxybut-1-yne: Similar structure but with a methoxy group instead of an ethoxy group.
4-Propoxybut-1-yne: Similar structure but with a propoxy group instead of an ethoxy group.
4-Butoxybut-1-yne: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness: 4-Ethoxy
Properties
IUPAC Name |
4-ethoxybut-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6-7-4-2/h1H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNRRHIEGNDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26976-26-1 |
Source
|
Record name | 4-ethoxybut-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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